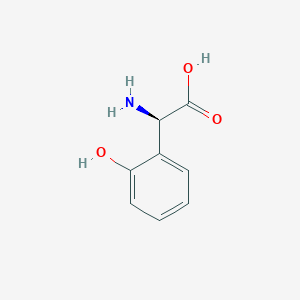

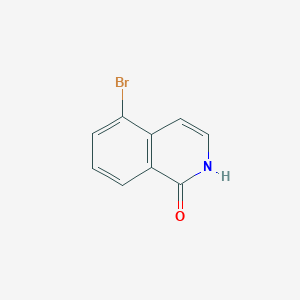

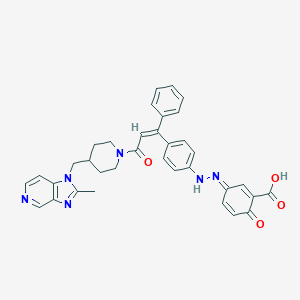

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Advanced Oxidation Processes for Environmental Remediation

A comprehensive review of advanced oxidation processes (AOPs) highlights their effectiveness in degrading acetaminophen (ACT), a common pharmaceutical contaminant, in aqueous mediums. The study discusses the generation of various by-products, including hydroquinone and acetic acid, and evaluates their biotoxicity. Such processes are essential for treating water contaminated with pharmaceuticals and reducing environmental threats (Qutob et al., 2022).

Proteostasis and Therapeutic Effects

The review on 4-phenylbutyric acid (4-PBA), a compound used for treating urea cycle disorders, explores its application as a chemical chaperone to prevent protein misfolding and alleviate endoplasmic reticulum stress. This mechanism has potential therapeutic effects across various pathologies, highlighting the importance of maintaining protein homeostasis in cellular health and disease treatment (Kolb et al., 2015).

Peptide Studies with TOAC

Research on TOAC, a paramagnetic amino acid, and its application in peptide studies underlines its utility in analyzing peptide secondary structure and dynamics. The incorporation of TOAC in peptides provides insights into peptide-protein interactions and membrane orientations, demonstrating its value in biochemical research (Schreier et al., 2012).

Biotechnological Production from Lactic Acid

A review on biotechnological routes for producing lactic acid from biomass discusses its role as a precursor for various chemicals, including acetic acid. This research emphasizes the potential of lactic acid in green chemistry, showcasing how it can be used to develop sustainable industrial processes (Gao et al., 2011).

Enzymatic Biosensors for Phenolic Compound Detection

The development of enzymatic biosensors for detecting hydroxycinnamates, including derivatives of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, in various samples is a significant advancement. These biosensors, based on laccase and tyrosinase enzymes, offer a low-cost, efficient method for monitoring these compounds, which are crucial for food and cosmetic industries (Bounegru & Apetrei, 2021).

Safety and Hazards

The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing off with soap and plenty of water in case of skin contact, rinsing thoroughly with plenty of water for at least 15 minutes in case of eye contact .

Mécanisme D'action

Target of Action

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, also known as 2-Hydroxyphenylacetic acid, is a metabolite of phenylalanine

Mode of Action

As a metabolite of phenylalanine, it may interact with various enzymes and proteins involved in phenylalanine metabolism .

Biochemical Pathways

2-Hydroxyphenylacetic acid is involved in the metabolic pathway of phenylalanine . Phenylalanine is an essential amino acid that is converted into tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is then further metabolized into various compounds, including 2-Hydroxyphenylacetic acid .

Pharmacokinetics

It is excreted in the urine of patients suffering from diseases like phenylketonuria .

Result of Action

Given its role as a metabolite of phenylalanine, it may play a role in various biochemical processes related to amino acid metabolism .

Analyse Biochimique

Biochemical Properties

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is classified as a phenolic compound, specifically a member of the C6–C2 group of phenolic compounds . It has antioxidant properties , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses

Cellular Effects

Given its antioxidant properties , it may influence cell function by protecting cells from oxidative damage This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As an antioxidant , it may exert its effects at the molecular level by neutralizing reactive oxygen species, thereby preventing oxidative damage to biomolecules It could also potentially interact with biomolecules involved in oxidative stress responses, leading to changes in gene expression

Metabolic Pathways

Propriétés

IUPAC Name |

(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDYFNYBHXPTJG-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)

![1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B66445.png)